4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
Overview
Description
Scientific Research Applications
Antibacterial Activity
One of the significant applications of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives is in the field of antibacterial activity. Research conducted by Toja et al. (1986) synthesized a series of compounds from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, leading to the discovery of a compound with notable in vitro antibacterial properties (Toja et al., 1986).
Synthetic Approaches and Novel Derivatives
The research on 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid also extends to the development of novel synthetic methods and derivatives. Volochnyuk et al. (2010) created a library of fused pyridine-4-carboxylic acids, demonstrating the compound's versatility for combinatorial transformations (Volochnyuk et al., 2010). Similarly, Guo et al. (2015) developed a concise synthesis method for 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives, highlighting the compound's bioisosteric properties (Guo et al., 2015).
Supramolecular Chemistry
In supramolecular chemistry, the interactions of pyridine carboxylic acids play a crucial role. Vishweshwar et al. (2002) analyzed the crystal structures of pyrazinic acid and its derivatives, emphasizing the occurrence of carboxylic acid-pyridine supramolecular synthons, which are essential for crystal engineering strategies (Vishweshwar et al., 2002).
Molecular Recognition and Binding
The ability of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives to participate in molecular recognition and binding is another area of interest. For instance, Verdejo et al. (2009) studied the effective binding of aromatic N-oxides in water using calix[4]pyrrole receptors modified with carboxylic acids or amino groups, showcasing the compound's potential in selective binding applications (Verdejo et al., 2009).
Antioxidant Activity
In the field of medicinal chemistry, the antioxidant properties of pyrrolopyridine derivatives have been explored. Zaki et al. (2017) synthesized various pyrrolyl selenolopyridine compounds and found that some of these compounds exhibited remarkable antioxidant activity, comparing favorably with ascorbic acid (Zaki et al., 2017).
Future Directions
properties
IUPAC Name |
4H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4,6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHODDCXPWJNSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC=N2)C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743124 | |
Record name | 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
CAS RN |
1086423-45-1 | |
Record name | 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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